N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazine ring, an azetidine ring, and a benzothiophene moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring followed by the introduction of the pyrazine and benzothiophene groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate
- 3-methyl-1-(pyrazin-2-yl)azetidin-3-ol
- N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride
Uniqueness
N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzothiophene-2-carboxamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14N4OS |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(1-pyrazin-2-ylazetidin-3-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H14N4OS/c21-16(14-7-11-3-1-2-4-13(11)22-14)19-12-9-20(10-12)15-8-17-5-6-18-15/h1-8,12H,9-10H2,(H,19,21) |
InChI Key |
AVJLCKOUWHTJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NC(=O)C3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
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